4-{[(4-bromophenyl)sulfanyl]methyl}-5-chloro-3-{[(4-chlorophenyl)sulfanyl]methyl}-1-methyl-1H-pyrazole
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Overview
Description
4-{[(4-bromophenyl)sulfanyl]methyl}-5-chloro-3-{[(4-chlorophenyl)sulfanyl]methyl}-1-methyl-1H-pyrazole is a useful research compound. Its molecular formula is C18H15BrCl2N2S2 and its molecular weight is 474.26. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activities
A series of N-phenylpyrazolyl aryl methanones derivatives, containing arylthio/sulfinyl/sulfonyl groups, were synthesized and showed favorable herbicidal and insecticidal activities. This indicates the potential of pyrazole derivatives in agricultural applications, particularly as herbicides and insecticides (Wang et al., 2015).
Catalytic Applications
Sulfuric acid derivatives have been employed as recyclable catalysts for condensation reactions, showcasing the potential of sulfur-containing compounds in enhancing the efficiency and sustainability of chemical syntheses (Tayebi et al., 2011).
Structural Characterization and Analysis
Research on isostructural pyrazole and thiazole derivatives provides insights into the molecular structure and conformation, which are crucial for understanding the chemical behavior and potential applications of these compounds in materials science (Kariuki et al., 2021).
Antimicrobial Properties
Pyrazole derivatives have been studied for their antimicrobial properties, indicating their potential in developing new antibacterial and antifungal agents. This is particularly relevant in the context of increasing antibiotic resistance (Siddiqui et al., 2014).
Chemical Transformations and Reactions
The versatility of pyrazole compounds is further highlighted by studies on their chemical transformations, including alkylation and cycloaddition reactions, demonstrating their utility as intermediates in organic synthesis (Vasin et al., 2015).
Mechanism of Action
Target of Action
Compounds with a pyrazole core, like “4-{[(4-bromophenyl)sulfanyl]methyl}-5-chloro-3-{[(4-chlorophenyl)sulfanyl]methyl}-1-methyl-1H-pyrazole”, often interact with various enzymes and receptors in the body. The sulfanyl groups attached to the phenyl rings could potentially form disulfide bonds with cysteine residues in proteins, leading to changes in protein function .
Mode of Action
The compound could bind to its target protein and alter its function. This could happen through a variety of mechanisms, such as inhibiting the protein’s activity, altering its shape, or preventing it from interacting with other molecules .
Biochemical Pathways
Depending on the specific target of the compound, it could affect a variety of biochemical pathways. For example, if the compound targets an enzyme involved in a specific metabolic pathway, it could lead to changes in the levels of various metabolites .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on various factors, including its size, charge, and the presence of functional groups that could be metabolized by the body. The compound’s bioavailability could be influenced by these factors .
Result of Action
The molecular and cellular effects of the compound’s action would depend on the specific biochemical pathways it affects. This could range from changes in cell signaling and gene expression to effects on cell growth and survival .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For example, certain conditions could enhance or inhibit the compound’s ability to bind to its target, or could affect its stability and rate of degradation .
Properties
IUPAC Name |
4-[(4-bromophenyl)sulfanylmethyl]-5-chloro-3-[(4-chlorophenyl)sulfanylmethyl]-1-methylpyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrCl2N2S2/c1-23-18(21)16(10-24-14-6-2-12(19)3-7-14)17(22-23)11-25-15-8-4-13(20)5-9-15/h2-9H,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWHSXVGBBIXVCX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)CSC2=CC=C(C=C2)Cl)CSC3=CC=C(C=C3)Br)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrCl2N2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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